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molecular formula C11H18O B8289411 1-(1-Butylcyclobutyl)prop-2-yn-1-ol

1-(1-Butylcyclobutyl)prop-2-yn-1-ol

Cat. No. B8289411
M. Wt: 166.26 g/mol
InChI Key: MPSRBPRZQUKPHA-UHFFFAOYSA-N
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Patent
US07335680B2

Procedure details

To 6.26 g (37.6 mmol) of crude 1-(1-butylcyclobutyl)prop-2-yn-1-ol in DMF (20 mL) were added imidazole (3.1 g, 45.2 mmol) and tert-butyldimethylsilyl chloride (6.8 g, 45.2 mmol). The reaction mixture was stirred at RT overnight, then concentrated to remove DMF, diluted with 100 ml of EtOAc, and added 100 mL of sat. aq. NH4Cl. After separation, the aq. phase was extracted with EtOAc (2×100 mL). The combined organic phase was washed with 50 mL of brine, dried (Na2SO4), concentrated. Flash chromatography over silica gel of the crude product (eluted with hexanes) afforded the title intermediate (6.82 g, 58% 3 steps) as colorless oil.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1([CH:9]([OH:12])C#C)[CH2:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].N1C=CN=C1.[Si](Cl)(C(C)(C)C)(C)C.CN(C=[O:30])C>>[CH2:1]([C:5]1([C:9]([OH:12])=[O:30])[CH2:6][CH2:7][CH2:8]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
C(CCC)C1(CCC1)C(C#C)O
Name
Quantity
3.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove DMF
ADDITION
Type
ADDITION
Details
diluted with 100 ml of EtOAc
ADDITION
Type
ADDITION
Details
added 100 mL of sat. aq. NH4Cl
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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